molecular formula C5H9F2N B3044997 N-(2,2-Difluoroethyl)cyclopropanamine CAS No. 1010189-78-2

N-(2,2-Difluoroethyl)cyclopropanamine

Cat. No.: B3044997
CAS No.: 1010189-78-2
M. Wt: 121.13
InChI Key: WVMHDNUVEBYCCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-Difluoroethyl)cyclopropanamine is a synthetic compound with the molecular formula C5H9F2N . It contains a total of 17 bonds, including 8 non-H bonds, 2 rotatable bonds, 1 three-membered ring, and 1 secondary aliphatic amine .


Molecular Structure Analysis

The molecular structure of this compound includes a three-membered cyclopropane ring and a secondary aliphatic amine . The molecule has a total of 17 bonds, including 8 non-H bonds and 2 rotatable bonds .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques

    The synthesis of cyclopropanamine derivatives, including those similar to N-(2,2-Difluoroethyl)cyclopropanamine, involves key steps like the transformation of carboxy groups into trifluoromethyl groups using sulfur tetrafluoride, as demonstrated in the synthesis of trans-2-(Trifluoromethyl)cyclopropanamine (Bezdudny et al., 2011).

  • Catalytic Applications

    Cyclopropenimine, a similar compound, has shown significant catalytic capabilities in Mannich reactions, indicating the potential catalytic applications of this compound in similar reactions (Bandar & Lambert, 2013).

  • Cyclopropane Ring in Drug Development

    The cyclopropane ring, a common structural element in compounds like this compound, has gained prominence in drug development. It contributes significantly to the enhancement of potency and reduction of off-target effects in drugs (Talele, 2016).

Biological and Medicinal Applications

  • Enzyme Inhibition

    Cyclopropanamine compounds have been explored for their potential in inhibiting Lysine-specific demethylase-1 (LSD1), an enzyme implicated in various disease states including schizophrenia and Alzheimer’s disease (B. Blass, 2016).

  • Building Blocks in Biologically Active Compounds

    Cyclopropylamines, structurally related to this compound, serve as important building blocks in various biologically active compounds, indicating the potential utility of this compound in similar applications (Cao, Xiao, & Joullié, 1999).

  • Potential in Monoamine Oxidase Inhibition

    Derivatives of cyclopropylamine have been studied for their role in inhibiting monoamine oxidase, an enzyme involved in neurotransmitter regulation, which could implicate this compound in similar research (Fuller, 1968).

Future Directions

Fluorinated compounds, including N-(2,2-Difluoroethyl)cyclopropanamine, have potential applications in various fields due to their unique properties . For instance, the thermoresponsive properties of fluorinated polyacrylamides have been proposed for a wide range of biomedical applications . Future research may focus on exploring these applications further and developing more efficient synthesis methods for such compounds.

Properties

IUPAC Name

N-(2,2-difluoroethyl)cyclopropanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N/c6-5(7)3-8-4-1-2-4/h4-5,8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMHDNUVEBYCCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655641
Record name N-(2,2-Difluoroethyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010189-78-2
Record name N-(2,2-Difluoroethyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,2-Difluoroethyl)cyclopropanamine
Reactant of Route 2
Reactant of Route 2
N-(2,2-Difluoroethyl)cyclopropanamine
Reactant of Route 3
Reactant of Route 3
N-(2,2-Difluoroethyl)cyclopropanamine
Reactant of Route 4
Reactant of Route 4
N-(2,2-Difluoroethyl)cyclopropanamine
Reactant of Route 5
Reactant of Route 5
N-(2,2-Difluoroethyl)cyclopropanamine
Reactant of Route 6
Reactant of Route 6
N-(2,2-Difluoroethyl)cyclopropanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.